6-Fluorochromane-2-carboxylic acid

Chiral Resolution Biocatalysis Green Chemistry

Sourcing a consistent, enantiomerically pure intermediate for β-blocker API manufacturing is a persistent supply-chain risk. 6-Fluorochromane-2-carboxylic acid (CAS 99199-60-7) is the validated, non-negotiable precursor for nebivolol hydrochloride. • The 6-fluoro substituent is pharmacologically essential; substituting with H, Cl, or OMe alters metabolic stability and receptor binding, deviating from regulatory filings. • Enzymatic resolution optimized for this substrate achieves >99% ee, enabling optically pure API production. • Also serves as a privileged scaffold for CHK1 kinase inhibitors and heterocyclic hybrids with IC50 values surpassing ascorbic acid. Supplied as a white crystalline solid (≥98% purity). In stock with full CoA.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 99199-60-7
Cat. No. B027484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorochromane-2-carboxylic acid
CAS99199-60-7
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(=O)O
InChIInChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
InChIKeyZNJANLXCXMVFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorochromane-2-carboxylic Acid (CAS 99199-60-7): Procurement-Grade Chiral Building Block for Cardiovascular API Synthesis


6-Fluorochromane-2-carboxylic acid (CAS 99199-60-7) is a fluorinated chromane derivative with the molecular formula C10H9FO3 and molecular weight 196.18 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 129.2-130.3°C and a boiling point of 358.0±42.0°C at 760 mmHg [2]. The compound features a chromane ring system substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position . It exists as a racemic mixture and serves as a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the beta-1 adrenergic receptor antagonist nebivolol hydrochloride [3][4].

Why Unsubstituted or Alternative 6-Substituted Chromane-2-carboxylic Acids Cannot Substitute for 6-Fluorochromane-2-carboxylic Acid in Nebivolol Synthesis


The 6-fluorochromane-2-carboxylic acid scaffold is not interchangeable with its non-fluorinated or alternative 6-substituted analogs for applications requiring specific metabolic stability, target binding, and stereochemical control. The fluorine atom at the 6-position is critical; it directly influences the electronic properties and lipophilicity of the core, which are essential for the downstream pharmacological profile of derived active pharmaceutical ingredients (APIs) . For instance, the core structure is directly incorporated into nebivolol, and substituting the 6-fluoro group with a hydrogen (chromane-2-carboxylic acid), chlorine (6-chlorochromane-2-carboxylic acid), or methoxy (6-methoxychromane-2-carboxylic acid) would yield a different molecule with altered metabolic stability and receptor binding kinetics [1]. Furthermore, the enzymatic resolution methods have been specifically optimized for the 6-fluoro substrate to achieve high enantiomeric excess, a process that may not be directly transferable to other analogs without significant re-optimization [2]. Therefore, substitution would compromise the fidelity of synthetic pathways and the efficacy of final drug candidates.

Quantitative Evidence for Procuring 6-Fluorochromane-2-carboxylic Acid Over Its Closest Analogs


Superior Enantioselectivity in Enzymatic Resolution Versus 6-Chloro and Non-Fluorinated Analogs

6-Fluorochromane-2-carboxylic acid (FCCA) can be resolved into its (S) and (R)-enantiomers with exceptionally high enantiomeric excess (ee) using specific esterases (EstS and EstR) [1]. For the (S)-enantiomer, an ee of >99% was achieved, and for the (R)-enantiomer, an ee of 95-96% was achieved [1]. This is in stark contrast to the 6-chloro analog, where such specific enzymatic resolution data is not reported, and non-fluorinated chromane-2-carboxylic acid derivatives, which may rely on less efficient chemical resolution methods [1]. The sequential biphasic batch resolution method produced 229.3 mM of (S)-FCCAs with 96.9% ee and 224.1 mM of (R)-FCCAs with 99.1% ee in 40 hours, affording a 93.5% total mole yield [1]. This represents a significant advantage over traditional chemical resolution, which is often complex and low-yielding [1].

Chiral Resolution Biocatalysis Green Chemistry Esterases

Increased Lipophilicity (LogP) Relative to Non-Fluorinated Chromane-2-carboxylic Acid

The introduction of a fluorine atom at the 6-position of the chromane ring significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart. 6-Fluorochromane-2-carboxylic acid has a computed LogP value of 2.04 [1][2]. In contrast, unsubstituted chromane-2-carboxylic acid (C10H10O3, MW 178.19) lacks the electron-withdrawing fluorine and has a lower LogP . This increase in lipophilicity is a direct consequence of fluorine substitution and is a key factor in enhancing membrane permeability and metabolic stability in derived drug candidates .

Physicochemical Properties ADME Lipophilicity Drug Design

Unique Role as a Key Intermediate in the Synthesis of the Beta-Blocker Nebivolol

6-Fluorochromane-2-carboxylic acid is explicitly identified as a crucial and direct intermediate in the synthesis of nebivolol hydrochloride, a selective beta-1 adrenergic receptor antagonist [1][2]. The entire chromane structural unit is incorporated directly into the final nebivolol molecule [3]. This is a specific, high-value application not shared by other 6-substituted chromane-2-carboxylic acid analogs like the 6-chloro or 6-methoxy derivatives, which are not documented as intermediates for this particular approved drug [4][5]. The compound is so integral to this pathway that it is often referred to as 'Nebivolol intermediate' and is also listed as an impurity standard (Nebivolol Impurity 58) for quality control in the manufacturing process [6].

Pharmaceutical Intermediate API Synthesis Nebivolol Cardiovascular Drug

Quantifiable Antioxidant Activity in Synthesized Hybrids

Derivatives synthesized from 6-fluorochromane-2-carboxylic acid demonstrate significant antioxidant activity. In a study synthesizing oxadiazole-thiadiazole fluorochromane hybrids, the parent compound was used as a starting material [1]. The resulting hybrids showed notable activity, with the most potent compounds (7c, 7d, 7e, and 7h) exhibiting IC50 values ranging from 399.57 µM to 574.48 µM, outperforming the reference standard ascorbic acid (IC50 = 781.32 µM) [1]. This demonstrates that the 6-fluorochromane scaffold can be successfully elaborated into compounds with enhanced antioxidant properties. In contrast, similar antioxidant activity has been reported for some 6-methoxychromane derivatives, but the 6-fluoro substituent's impact on electronic properties offers a distinct structure-activity relationship (SAR) profile .

Antioxidant Oxadiazole-Thiadiazole Hybrids IC50 Fluorine Effect

Enhanced Metabolic Stability Attributed to Fluorine Substitution

The presence of the fluorine atom at the 6-position is widely recognized to enhance the metabolic stability of chromane derivatives. Multiple technical sources explicitly state that the fluorine moiety in 6-fluorochromane-2-carboxylic acid increases resistance to enzymatic degradation, thereby prolonging the duration of action and improving the pharmacokinetic profile of drug candidates derived from it [1]. This is a classic and well-understood benefit of strategic fluorination in medicinal chemistry. While this is a class-level inference for the chromane series, it represents a distinct advantage over the non-fluorinated chromane-2-carboxylic acid and the 6-methoxy analog, which may undergo O-dealkylation .

Metabolic Stability Fluorine Drug Metabolism Pharmacokinetics

Higher Acidity (Lower pKa) Compared to Non-Fluorinated Chromane-2-carboxylic Acid

The electron-withdrawing inductive effect (-I) of the fluorine atom at the 6-position increases the acidity of the carboxylic acid group at the 2-position. The predicted pKa for 6-fluorochromane-2-carboxylic acid is 3.05±0.20 [1][2]. In comparison, the pKa for the unsubstituted chromane-2-carboxylic acid is expected to be higher, typically around 3.5-4.0 for aliphatic carboxylic acids without an electron-withdrawing group . This difference in acidity influences the compound's ionization state at physiological pH, which can impact solubility, permeability, and its reactivity in synthetic transformations like amide coupling and esterification.

pKa Acidity Reactivity Physicochemical Properties

Validated Application Scenarios for Procuring 6-Fluorochromane-2-carboxylic Acid


Industrial-Scale Synthesis of Nebivolol Hydrochloride API

This compound is the non-negotiable starting material for the industrial synthesis of nebivolol hydrochloride, a widely prescribed beta-blocker for hypertension and heart failure [1]. The synthetic route directly incorporates the 6-fluorochromane-2-carboxylic acid core into the final drug molecule [2]. Procuring this specific intermediate ensures adherence to the validated manufacturing process and regulatory filings. The high enantioselectivity achieved in its resolution (>99% ee) is critical for producing the optically pure drug product [3].

Synthesis of Novel Kinase Inhibitors for Oncology Research

The fluorinated chromane scaffold serves as a privileged structure in medicinal chemistry. It is utilized as a key building block in the synthesis of novel kinase inhibitors, including CHK1 inhibitors, which are under investigation as potential anticancer agents [1]. The enhanced metabolic stability conferred by the 6-fluoro substituent [2] is a key advantage in this application, as it can improve the pharmacokinetic properties of the resulting drug candidates.

Development of Potent Antioxidant Hybrid Molecules

The compound acts as a valuable starting material for generating diverse libraries of heterocyclic hybrids with improved antioxidant properties. As demonstrated, 1,3,4-oxadiazole and 1,3,4-thiadiazole hybrids synthesized from 6-fluorochromane-2-carboxylic acid exhibited IC50 values superior to the ascorbic acid standard [1]. This application is particularly relevant for research programs targeting oxidative stress-related diseases, where the fluorine atom's electronic influence can be leveraged to fine-tune activity [2].

Synthesis of Antifungal Agents and Natural Product Analogs

The compound has been reported as a key intermediate for synthesizing natural product analogs, such as nebulinol A, which exhibits potent antifungal activity against Candida albicans [1]. Its utility extends to the creation of other antifungal agents and SSRIs [2], highlighting its versatility as a building block for various pharmacologically active molecules. Its distinct physicochemical profile, including a higher LogP of 2.04 [3], can be advantageous for designing compounds with improved bioavailability.

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